molecular formula C19H17N3O3S B2926320 2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzaldehyde CAS No. 861211-12-3

2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzaldehyde

Cat. No.: B2926320
CAS No.: 861211-12-3
M. Wt: 367.42
InChI Key: HDGIZFARBYXRMZ-UHFFFAOYSA-N
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Description

2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzaldehyde (CAS 861211-12-3) is a synthetic organic compound with a molecular formula of C 19 H 17 N 3 O 3 S and a molecular weight of 367.42 g/mol [ ]. This chemical features a benzaldehyde core substituted with a nitro group and a complex side chain containing a 1,3-thiazole ring, a structure of significant interest in medicinal and heterocyclic chemistry. The compound's core structure, incorporating a thiazole moiety, is a key pharmacophore in drug discovery. Thiazole rings are integral to a wide range of bioactive molecules and are found in compounds with diverse pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities [ ]. The presence of both the electron-withdrawing nitro group and the formyl (aldehyde) group on the benzene ring makes this molecule a valuable building block or intermediate for further chemical synthesis. Researchers can utilize the aldehyde group for condensation reactions, such as the formation of Schiff bases, which are known to exhibit enhanced biological activities [ ]. This makes the compound particularly useful for designing and synthesizing new chemical entities for screening against various biological targets. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

2-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethylamino]-5-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-13-2-4-14(5-3-13)19-21-16(12-26-19)8-9-20-18-7-6-17(22(24)25)10-15(18)11-23/h2-7,10-12,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGIZFARBYXRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzaldehyde typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the aldehyde group can produce a carboxylic acid .

Scientific Research Applications

2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The thiazole ring and nitrobenzaldehyde group play crucial roles in its biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

The following table compares the target compound with structurally related molecules, emphasizing key differences in heterocyclic cores, substituents, and reported biological activities:

Compound Structure/Name Heterocycle Key Substituents Biological Activity References
Target Compound Thiazole 4-Methylphenyl, ethylamino, nitrobenzaldehyde Not explicitly reported -
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Triazole Benzothiazole, 2-nitrophenyl Antiproliferative
N-(4-Methylphenyl)-5-{2-[(4-methylphenyl)amino]ethyl}-1,3,4-thiadiazole-2-amine Thiadiazole 4-Methylphenyl, ethylamino Antibacterial (Gram-positive/Gram-negative)
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Thiazole 2-Methylphenyl, trifluoromethyl, ester Not reported
6-Hydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone Chromone 4-Methoxyphenyl, hydroxy Antioxidant (plant-derived)

Key Observations

Heterocycle Impact on Bioactivity: The thiazole ring in the target compound is a versatile scaffold in drug design, often associated with antimicrobial and anti-inflammatory activities. In contrast, triazoles (e.g., ) are known for metabolic stability and antiproliferative effects, while thiadiazoles (e.g., ) exhibit potent antioxidant and antibacterial properties . The ethylamino linker in the target compound and ’s thiadiazole derivative may enhance membrane permeability or facilitate hydrogen bonding with biological targets .

Substituent Effects: The 4-methylphenyl group is present in the target compound and several analogs (). This substituent likely contributes to lipophilicity, influencing pharmacokinetic properties like absorption and distribution . The nitro group in the target’s benzaldehyde moiety contrasts with the trifluoromethyl group in ’s thiazole derivative.

Biological Activity Trends: Compounds with nitroaromatic systems (e.g., , target compound) are frequently explored for antiproliferative or antimicrobial applications due to their ability to interact with DNA or enzyme active sites . Thiadiazoles with ethylamino linkers () demonstrated superior antibacterial activity against E. coli and B.

Physicochemical and Electronic Properties

  • Solubility : The nitrobenzaldehyde group in the target compound may reduce aqueous solubility compared to ester-containing analogs (e.g., ), which are more polar .
  • Electron Distribution : The nitro group’s electron-withdrawing effect could stabilize negative charge in the benzaldehyde moiety, contrasting with electron-donating groups (e.g., methoxy in ’s chromones), which enhance antioxidant activity .

Biological Activity

2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H18N4O3S, with a molecular weight of 358.42 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and a nitro group that often contributes to the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds similar to this compound have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AA54915Induces apoptosis
Compound BMCF-710Inhibits tubulin polymerization
Compound CHeLa12Disrupts mitochondrial function

The compound's mechanism of action may involve the induction of apoptosis through mitochondrial pathways, as suggested by its structural similarity to known apoptosis inducers.

Antimicrobial Activity

Thiazole-based compounds are also recognized for their antimicrobial properties. In vitro studies have demonstrated that derivatives exhibit activity against various bacterial strains and fungi. The nitro group in the compound may enhance its antimicrobial efficacy by disrupting microbial cellular processes.

Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives including this compound showed promising results against drug-resistant cancer cell lines. The study reported that these compounds significantly inhibited cell proliferation and induced cell cycle arrest at the G2/M phase.

Study 2: Antimicrobial Screening

Another investigation evaluated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the thiazole ring was critical for enhancing the antibacterial properties, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways through mitochondrial dysfunction.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
  • Cell Cycle Arrest : The compound can cause cell cycle disruptions leading to halted proliferation in cancer cells.

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